molecular formula C13H16FNO5 B2514053 2-Fluoro-4-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248412-95-3

2-Fluoro-4-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Cat. No.: B2514053
CAS No.: 2248412-95-3
M. Wt: 285.271
InChI Key: RWLPNADEXWARFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of a fluoro group, a methoxy group, and an oxycarbonylamino group onto the benzoic acid scaffold. Detailed synthetic routes and reaction conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid consists of a benzene ring with a fluoro substituent at position 2, a methoxy group at position 4, and an oxycarbonylamino group at position 5. The boronic acid moiety adds further complexity to the structure . Here’s a simplified representation:

   O    |    F    |    O    |    |    C   / \  H   C      / \     O   O    /     \   C       C  /         \ H           H 

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including substitution, esterification, and boronic acid coupling reactions. For instance, it can react with N-bromosuccinimide (NBS) to form a brominated derivative. The benzylic position is particularly reactive, leading to diverse transformations .


Physical and Chemical Properties Analysis

  • Melting Point : Approximately 127.0°C to 129.0°C .
  • Infrared Spectrum : Authentic .
  • Assay Percent Range : Minimum 97.5% (HPLC) .
  • Formula Weight : 197.96 g/mol .
  • Purity : 98% .

Safety and Hazards

  • Precautionary Measures : Wear protective gear, avoid skin contact, and seek medical attention if necessary .

Properties

IUPAC Name

2-fluoro-4-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO5/c1-13(2,3)20-12(18)15-9-5-7(11(16)17)8(14)6-10(9)19-4/h5-6H,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLPNADEXWARFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)C(=O)O)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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